molecular formula C2BrF4N3 B8214506 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane

1-Azido-2-bromo-1,1,2,2-tetrafluoroethane

Cat. No. B8214506
M. Wt: 221.94 g/mol
InChI Key: RBTHTFCUTJOAQZ-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-1,1,2,2-tetrafluoroethane is a chemical compound used in the synthesis of N-Fluoroalkylated Nitrogen Heterocycles . It is synthesized on a multigram scale from 1,2-dibromotetrafluoroethane and sodium azide .


Synthesis Analysis

The synthesis of 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane involves a straightforward process initiated by organomagnesium compounds (i-PrMgCl·LiCl, turbo Grignard). This process starts with 1,2-dibromotetrafluoroethane and sodium azide .


Molecular Structure Analysis

The molecular structure of 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane is derived from its parent compound, 1,1,1,2-Tetrafluoroethane, which has a molecular weight of 102.03 g/mol .


Chemical Reactions Analysis

The title azide demonstrates its synthetic utility in the preparation of N-tetrafluoroethylated and N-difluoromethylated five-membered nitrogen heterocycles. This is achieved through azide-alkyne cycloaddition to N-bromotetrafluoroethyl 1,2,3-triazoles, subsequent reduction to N-tetrafluoroethyl triazoles, rhodium-catalyzed transannulation with nitriles to N-tetrafluoroethylated imidazoles, and rhodium-catalyzed ring-opening, and cyclization to N-difluoromethylated oxazoles and thiazoles .


Physical And Chemical Properties Analysis

The parent compound, 1,1,1,2-Tetrafluoroethane, is a colorless gas with a faint, ether-like odor at high concentrations. It has a boiling point of 38°F and a molecular weight of 180.927 .

Scientific Research Applications

  • Synthesis of Potassium Sulfonyl (Trifluoromethanesulfonyl)imide Derivatives : It's used for post-polymerization functionalization of (co)polymers (Tintaru, Rollet, Gigmes, & Phan, 2017).

  • Synthesis and Structure Elucidation of 3-Azido-1,2,4-Triazine N-Oxides : The compound plays a role in the synthesis and structural analysis of these N-oxides (Goodman & Paudler, 1977).

  • Synthesis of N-Tetrafluoroethylated and N-Difluoromethylated Nitrogen Heterocycles : It is integral in the synthesis of these heterocycles (Tichý, Kostal, Motornov, Klimánková, & Beier, 2020).

  • Synthesis of Tricyclic Aziridine and Bicyclic Azaoctadiene : This compound is used in the synthesis of these complex molecules (Laus, Kostner, Kahlenberg, & Schottenberger, 2016).

  • Preparation of -Fluoro- and -Difluoro-Histidinols : It's used in preparing these specific compounds for research applications (Dolenský, Narayanan, & Kirk, 2003).

  • Preparation of Deoxyinosamines from Vibo-Quercitol : The compound aids in the synthesis of deoxyinosamines, derived from vibo-quercitol (Suami, Ogawa, Yabe, & Uchida, 1971).

Mechanism of Action

The mechanism of action involves the nucleophilic nitrogen of the primary amine attacking the terminal nitrogen of the azido moiety to form an intermediate. This intermediate then eliminates HF to produce another intermediate, whose cyclization leads to tetrazole .

Safety and Hazards

1,1,1,2-Tetrafluoroethane is a gas under pressure and may explode if heated. It should be protected from sunlight and stored in a well-ventilated place .

Future Directions

The synthetic utility of 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane in the preparation of N-tetrafluoroethylated and N-difluoromethylated five-membered nitrogen heterocycles has been demonstrated. This opens up potential future directions for the use of this compound in the synthesis of other fluorinated heterocycles .

properties

IUPAC Name

1-azido-2-bromo-1,1,2,2-tetrafluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF4N3/c3-1(4,5)2(6,7)9-10-8
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTHTFCUTJOAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(N=[N+]=[N-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-2-bromo-1,1,2,2-tetrafluoroethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane
Reactant of Route 2
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane
Reactant of Route 3
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane

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